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Compound of Interest

Compound Name: CAY10746

Cat. No.: B10821377 Get Quote

Introduction

CAY10746 is a potent and selective inhibitor of Rho-associated kinases (ROCK1 and ROCK2).

The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, playing a

fundamental role in processes such as cell adhesion, contraction, and motility. In the context of

angiogenesis, the migration of human umbilical vein endothelial cells (HUVECs) is a pivotal

event. By inhibiting ROCK, CAY10746 provides a powerful tool for studying the molecular

mechanisms that govern endothelial cell migration and for screening potential anti-angiogenic

therapeutic agents. CAY10746 has been shown to inhibit the migration of HUVECs at a

concentration of 1 µM.

Mechanism of Action

The Rho family of small GTPases acts as molecular switches that, in their active GTP-bound

state, engage downstream effectors like ROCK. Activated ROCK phosphorylates several

substrates, including Myosin Light Chain (MLC) and the MLC phosphatase targeting subunit 1

(MYPT1), leading to increased actomyosin contractility and stress fiber formation. These

cytoskeletal rearrangements are essential for the cell motility required for migration.

CAY10746, by inhibiting ROCK's kinase activity, prevents these downstream phosphorylation

events, resulting in reduced cytoskeletal tension and a subsequent decrease in cell migration.
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Caption: CAY10746 inhibits the Rho/ROCK signaling pathway, preventing cell migration.
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Quantitative Data Summary
The following table summarizes the key inhibitory concentrations and effective doses for

CAY10746.

Parameter Value Cell Type/Assay Reference

ROCK1 IC₅₀ 14 nM Cell-free kinase assay

ROCK2 IC₅₀ 3 nM Cell-free kinase assay

Effective

Concentration
1 µM

HUVEC Migration

Assay

MYPT1

Phosphorylation

Inhibition

0.1 - 10 µM SH-SY5Y cells

Experimental Protocols
Two standard in vitro methods for assessing HUVEC migration are the Scratch (Wound

Healing) Assay and the Transwell (Boyden Chamber) Assay.

Protocol 1: Scratch (Wound Healing) Assay
This assay measures collective cell migration into a physically created "wound" in a confluent

cell monolayer.

Materials:

HUVECs

Complete endothelial cell growth medium (EGM-2)

12-well tissue culture plates

CAY10746 stock solution (in DMSO)

Sterile 200 µL or 1 mL pipette tips
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Phosphate-Buffered Saline (PBS)

Microscope with live-cell imaging capabilities

Procedure:

Cell Seeding: Seed HUVECs in 12-well plates at a density that allows them to reach 70-80%

confluency within 24 hours. Culture in a humidified incubator at 37°C with 5% CO₂.

Creating the Scratch: Once the monolayer is confluent, use a sterile 1 mL pipette tip to

create a straight scratch down the center of the well. A perpendicular scratch can also be

made to create a cross. Apply consistent, gentle pressure to ensure the removal of cells

without damaging the plate surface.

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

Treatment: Replace the PBS with fresh, low-serum medium containing the desired

concentration of CAY10746 (e.g., 1 µM) or vehicle control (DMSO).

Imaging: Immediately after adding the treatment, capture initial images (T=0) of the scratch

using a phase-contrast microscope at 4x or 10x magnification. Mark the specific locations on

the plate to ensure the same fields are imaged over time.

Incubation and Monitoring: Return the plate to the incubator. Acquire images of the same

scratch areas at regular intervals (e.g., every 4-8 hours) for 24 to 48 hours, or until the gap in

the control wells is nearly closed.

Data Analysis: Measure the area of the cell-free gap at each time point using image analysis

software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial

(T=0) area.
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Scratch Assay Workflow
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Caption: Experimental workflow for the HUVEC scratch (wound healing) assay.

Protocol 2: Transwell (Boyden Chamber) Assay
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This assay evaluates the chemotactic migration of individual cells through a porous membrane

towards a chemoattractant.

Materials:

HUVECs

24-well transwell plates (e.g., 8 µm pore size)

Complete endothelial cell growth medium (EGM-2)

Serum-free or low-serum basal medium

CAY10746 stock solution (in DMSO)

Fibronectin or gelatin (for coating inserts)

Cotton swabs

Methanol for fixation

Crystal Violet or DAPI for staining

Procedure:

Prepare Inserts: If not pre-coated, coat the apical side of the transwell inserts with an

extracellular matrix component like fibronectin or gelatin to promote cell adhesion. Allow to

dry under sterile conditions.

Prepare Chambers: Add the chemoattractant solution to the lower wells of the 24-well plate.

This can be a growth factor (like VEGF) or the test compound. To test CAY10746's inhibitory

effect, add it along with a chemoattractant to the lower chamber.

Cell Preparation: Culture HUVECs to ~80% confluency. Starve the cells in serum-free or low-

serum basal medium for 4-6 hours prior to the assay to reduce background migration.

Cell Seeding: Trypsinize and resuspend the starved HUVECs in serum-free medium. Count

the cells and seed a defined number (e.g., 1.5 x 10⁵ cells/well) into the upper chamber of
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each transwell insert. If testing CAY10746 as a direct inhibitor, it can be added to the cell

suspension in the upper chamber.

Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂ for an appropriate

duration (typically 4-24 hours) to allow for cell migration.

Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the plate.

Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the

membrane.

Fix and Stain: Fix the migrated cells on the bottom side of the membrane with cold methanol

for 20 minutes. Stain the cells with a solution like Crystal Violet or DAPI.

Quantification: Wash the inserts to remove excess stain. Allow them to air dry. Count the

number of migrated, stained cells in several fields of view using a microscope. The results

can be expressed as the average number of migrated cells per field.

To cite this document: BenchChem. [Application Notes: Utilizing CAY10746 for HUVEC
Migration Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821377#using-cay10746-in-huvec-migration-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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